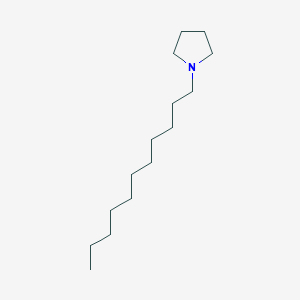
Pyrrolidine, 1-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-undecyl- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic chemistry due to their unique properties and reactivity. Pyrrolidine, 1-undecyl- is a derivative of pyrrolidine with an undecyl group attached to the nitrogen atom, making it a long-chain alkyl-substituted pyrrolidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine, 1-undecyl- can be synthesized through various methods. One common method involves the reaction of pyrrolidine with 1-bromoundecane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of pyrrolidine, 1-undecyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-undecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the undecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the substituent used.
Scientific Research Applications
Pyrrolidine, 1-undecyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Pyrrolidine derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-undecyl- involves its interaction with molecular targets such as enzymes and receptors. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the undecyl group.
Pyrroline: A similar compound with one double bond in the ring.
Pyrrolizidine: A compound with two fused pyrrolidine rings.
Comparison: Pyrrolidine, 1-undecyl- is unique due to the presence of the long undecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity. This makes it more suitable for applications requiring interaction with lipid membranes or hydrophobic environments compared to its simpler analogs.
Properties
CAS No. |
74673-27-1 |
|---|---|
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
1-undecylpyrrolidine |
InChI |
InChI=1S/C15H31N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h2-15H2,1H3 |
InChI Key |
MTJLYMDSVZWNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















